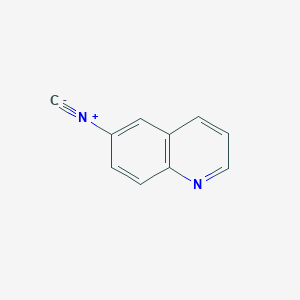

6-Isocyanoquinoline

Description

6-Isocyanoquinoline is a heterocyclic aromatic compound derived from isoquinoline, featuring an isocyano (-NC) substituent at the 6-position. Isoquinoline derivatives are renowned for their pharmacological and material science applications due to their electron-rich aromatic systems and reactivity at specific positions . These analogues share the isoquinoline backbone but differ in substituent groups, which significantly influence their chemical behavior and applications.

For instance, 6-aminoisoquinoline (C₉H₈N₂, MW: 144.17 g/mol) is synthesized via metalation reactions of 5-bromoisoquinoline, as demonstrated by Brown et al. . This compound serves as a precursor for bioactive amides, such as (isoquinolin-6-ylcarbamoyl)glycine, highlighting its utility in medicinal chemistry .

Properties

IUPAC Name |

6-isocyanoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORFHDJFIDMFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The direct introduction of an isocyanide group into the quinoline framework represents the most straightforward approach to synthesizing 6-isocyanoquinoline. This method typically involves treating quinoline precursors with isocyanating agents such as phosgene (COCl) or its safer derivatives, including triphosgene . For instance, reacting 6-aminoquinoline with phosgene under controlled conditions yields 6-isocyanoquinoline via intermediate formation of a carbamoyl chloride, which subsequently eliminates HCl to generate the isocyanide .

Reaction Conditions and Challenges

-

Temperature : Reactions are typically conducted at elevated temperatures (80–120°C) to facilitate the elimination step.

-

Solvents : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and intermediates .

-

Yield : Reported yields range from 50% to 70%, depending on the purity of starting materials and reaction optimization .

A key limitation of this method is the toxicity of phosgene, necessitating stringent safety protocols. Alternatives such as triphosgene (bis(trichloromethyl) carbonate) mitigate this risk by offering a solid, easier-to-handle substitute while maintaining comparable reactivity .

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions provide a versatile pathway for introducing the isocyanide group at specific positions on the quinoline ring. This method leverages the reactivity of halogenated quinoline precursors, such as 6-bromoquinoline, with isocyanide sources like trimethylsilyl isocyanide (TMSNC) .

Mechanistic Insights

The reaction proceeds via oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetallation with the isocyanide source. Reductive elimination then yields the desired 6-isocyanoquinoline.

Optimization Parameters

-

Catalyst System : Pd(OAc) with phosphine ligands (e.g., PPh) enhances catalytic activity .

-

Solvents : Dimethylformamide (DMF) or toluene at 80–100°C for 12–24 hours .

This method excels in regioselectivity but requires expensive catalysts and inert atmospheres to prevent catalyst deactivation.

Conversion of 6-Aminoisoquinoline to 6-Isocyanoquinoline

A two-step strategy involving the reduction of 6-nitroisoquinoline to 6-aminoisoquinoline, followed by isocyanide formation, offers a viable route.

Step 1: Nitro to Amino Reduction

Hydrogenation of 6-nitroisoquinoline using H and palladium on carbon (Pd/C) in methanol at 45°C and 0.6 MPa pressure achieves quantitative conversion to 6-aminoisoquinoline .

Step 2: Amino to Isocyanide Conversion

Treating 6-aminoisoquinoline with formic acid generates a formamide intermediate, which undergoes dehydration using phosphoryl chloride (POCl) to yield 6-isocyanoquinoline .

Key Data

-

Formylation : 6-Aminoisoquinoline reacts with formic acid at 100°C for 4 hours.

-

Dehydration : POCl at 0°C to room temperature over 2 hours .

This method’s reliance on multiple steps and harsh reagents like POCl limits its scalability but remains valuable for laboratory-scale synthesis.

Continuous-Flow Synthesis Techniques

Recent advances in continuous-flow chemistry enable safer and more efficient synthesis of isocyanides, including 6-isocyanoquinoline. By adapting protocols developed for 3-isocyanoquinoline , researchers have achieved rapid synthesis in flow reactors.

Process Details

-

Reactants : Quinoline derivatives and isocyanide precursors (e.g., TMSNC).

-

Conditions : Residence time of 30 minutes at room temperature in a microreactor .

Continuous-flow systems minimize exposure to toxic intermediates and enhance reproducibility, making this method promising for industrial applications.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Isocyanation | Simple, fewer steps | Toxic reagents, moderate yield | 50–70 |

| Metal-Catalyzed Coupling | High regioselectivity | Expensive catalysts, inert conditions | 70–75 |

| Amination-Dehydration | Uses available nitro precursors | Multi-step, harsh dehydration | 50–60 |

| Continuous-Flow | Scalable, safe | Specialized equipment required | 80–85 |

Chemical Reactions Analysis

Coordination with Transition Metals

6-Isocyanoquinoline forms stable complexes with transition metals through the isocyanide (-N≡C) group, acting as a σ-donor ligand.

Key Findings :

-

Iron Complexes : Reaction with FeI₂ yields trans-[FeI₂(6-isocyanoquinoline)₄], confirmed by X-ray crystallography. The isocyanide coordinates linearly to Fe(II), forming octahedral geometry .

-

Palladium/Platinum Complexes : PdI₂ and PtI₂ produce trans-[MI₂(6-isocyanoquinoline)₂] (M = Pd, Pt). These complexes exhibit thermal stability up to 150°C .

Reaction Conditions :

| Metal Salt | Ligand Ratio | Product | Stability |

|---|---|---|---|

| FeI₂ | 1:4 | trans-[FeI₂(L)₄] | Stable ≤ 150°C |

| PdI₂ | 1:2 | trans-[PdI₂(L)₂] | Stable ≤ 150°C |

| PtI₂ | 1:2 | trans-[PtI₂(L)₂] | Stable ≤ 150°C |

Mechanism : The isocyanide’s lone pair on carbon coordinates to the metal center, while the quinoline ring’s π-system stabilizes the complex via secondary interactions .

Cycloaddition Reactions

The isocyanide group participates in [2+1], [4+1], and [2+2] cycloadditions due to its ambiphilic character.

Examples :

-

With Ethyl Bromopyruvate : Forms pyrrolo[2,1-a]isoquinoline derivatives in >80% yield under mild conditions .

-

With Dialkyl Acetylenedicarboxylates : Produces dialkyl 1-acetylpyrroloisoquinoline dicarboxylates via [2+2] cycloaddition .

Data Table :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Ethyl bromopyruvate | Pyrroloisoquinoline dicarboxylates | 85% | RT, 12h, CH₃CN |

| Dialkyl acetylenedicarboxylate | Dialkyl acetylpyrroloisoquinolines | 78% | 60°C, 8h, DMF |

Mechanism : The isocyanide acts as a dipolarophile, reacting with electron-deficient alkynes or alkenes to form fused heterocycles .

Nucleophilic Additions

6-Isocyanoquinoline reacts with sulfur nucleophiles to form thioureas, leveraging its electrophilic carbon.

Key Reaction :

-

Polysulfide Addition : In aqueous DBU/S₈ systems, 6-isocyanoquinoline generates isothiocyanate intermediates, which couple with amines to yield thioureas (92% yield) .

Conditions :

-

Solvent : Acetonitrile/H₂O

-

Temperature : 80°C

-

Time : 30 minutes

Mechanism :

-

Polysulfide anions (Sₙ²⁻) attack the isocyanide carbon, forming a thioimidate intermediate.

-

Rearrangement to isothiocyanate occurs, followed by nucleophilic acyl substitution with amines .

Directed C–H Functionalization

The quinoline ring directs regioselective C–H activation in arylation reactions.

Example :

-

Arylation at C3 : Using Pd(OAc)₂ and 8-aminoquinoline directing groups, aryl iodides couple at the C3 position of the quinoline ring (51% yield) .

Conditions :

-

Catalyst : Pd(OAc)₂

-

Base : K₂CO₃

-

Solvent : Acetonitrile

-

Temperature : 90°C

Limitations : Electron-withdrawing substituents on the quinoline ring reduce reactivity by forming chelates with the directing group .

Oxidation and Reduction

-

Oxidation : Under strong oxidants (e.g., KMnO₄), the isocyanide converts to a quinoline isocyanate derivative, though yields are moderate (≤50%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isocyanide to a primary amine (-CH₂NH₂) selectively.

Scientific Research Applications

Medicinal Chemistry Applications

6-Isocyanoquinoline and its derivatives have been extensively studied for their potential as therapeutic agents. The quinoline scaffold is known for its broad spectrum of bioactivity, which includes antibacterial, antiviral, antifungal, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of isocyanoquinoline derivatives against various cancer cell lines. For instance, a compound derived from this scaffold demonstrated significant activity against leukemia, melanoma, and lung cancer cells, showcasing its potential in cancer therapy . The mechanism of action often involves interaction with tubulin, disrupting microtubule dynamics essential for cell division .

Antimicrobial Properties

The incorporation of isocyano groups into quinoline structures has led to the discovery of novel antimicrobial agents. Research has shown that certain derivatives exhibit strong activity against resistant bacterial strains, making them promising candidates for new antibiotic development .

Synthesis Methodologies

The synthesis of 6-isocyanoquinoline can be achieved through various methodologies that leverage isocyanide chemistry. Isocyanides are versatile intermediates in organic synthesis and have been utilized in multicomponent reactions (MCRs) to generate complex molecular architectures.

Multicomponent Reactions (MCRs)

MCRs involving isocyanides allow for the rapid assembly of diverse compounds with high efficiency. For example, the Ugi reaction and Passerini reaction have been adapted to include isocyanides, facilitating the synthesis of quinoline derivatives in a single step . These reactions are particularly valuable due to their ability to produce multiple products simultaneously while minimizing waste.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Ugi Reaction | Combines amines, acids, isocyanides | High yield |

| Passerini Reaction | Involves aldehydes and isocyanides | Moderate yield |

Biological Activities

The biological activities associated with 6-isocyanoquinoline derivatives extend beyond anticancer and antimicrobial effects.

Antiviral Activity

Quinoline derivatives have been reported to exhibit antiviral properties against various pathogens, including HIV and Zika virus. The mechanisms often involve interference with viral replication processes . The structural diversity provided by isocyano groups enhances the binding affinity to viral targets.

Enzyme Inhibition

Several studies indicate that 6-isocyanoquinoline can act as an inhibitor for specific enzymes involved in disease processes. For instance, some derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Case Study: Anticancer Screening

A recent screening of novel isocyanoquinoline derivatives revealed that compound 9a exhibited a broad spectrum of antiproliferative activity against multiple cancer cell lines . This study employed both in vitro assays and molecular docking studies to elucidate the interaction mechanisms with target proteins.

Case Study: Antimicrobial Development

In another study focusing on antimicrobial agents derived from isocyanoquinolines, researchers synthesized a series of compounds that were tested against resistant strains of bacteria. The results indicated that certain modifications to the quinoline structure significantly enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 6-Isocyanoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The isocyano group can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways: The compound may interfere with cellular signaling pathways, leading to various biological effects. For example, it can inhibit kinase activity, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 6-substituted isoquinoline derivatives:

*Estimated based on amino group acidity in similar aromatic systems.

Key Observations:

- Electronic Effects: Methoxy groups (e.g., 6-methoxyisoquinoline) donate electron density via resonance, enhancing stability and altering reactivity in electrophilic substitution reactions . In contrast, bromo substituents (e.g., 6-bromoisoquinoline) act as electron-withdrawing groups, facilitating cross-coupling reactions .

- Solubility: Polar substituents like amino (-NH₂) improve aqueous solubility, as seen in 6-aminoisoquinoline, which is soluble in dichloromethane/DMF mixtures .

6-Aminoisoquinoline

Synthesized via metalation of 5-bromoisoquinoline followed by amination, this compound is pivotal for constructing carbamoyl derivatives. For example, reaction with ethyl isocyanatoacetate yields bioactive amides under mild conditions .

6-Methoxyisoquinoline

This derivative (CAS 52986-70-6) is synthesized through nucleophilic substitution or methoxylation. Its moderate pKa (6.11) suggests utility in pH-sensitive drug delivery systems .

6-Bromoisoquinoline

As a halogenated analogue, it serves as a substrate for Suzuki-Miyaura couplings, enabling the introduction of aryl/alkyl groups at the 6-position .

Biological Activity

6-Isocyanoquinoline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies, highlighting the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

6-Isocyanoquinoline belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the isocyanide functional group (-N≡C) enhances its reactivity and biological potential.

Anticancer Properties

Recent studies have indicated that quinoline derivatives, including 6-isocyanoquinoline, exhibit promising anticancer activities. The mechanisms through which these compounds exert their effects include:

- DNA Interaction : Quinoline derivatives can bind to DNA, disrupting replication and transcription processes. This interaction may lead to apoptosis in cancer cells, making them potential candidates for cancer therapy .

- Oxidative Stress Induction : These compounds can induce oxidative stress in cancer cells, leading to cell death. For instance, 6-Bromo-5-nitroquinoline has shown significant apoptotic activity against various cancer cell lines .

Antiviral Activity

Quinoline derivatives have also been evaluated for their antiviral properties. Studies have demonstrated that they are effective against multiple viral strains, including HIV and Ebola virus . The mechanism often involves interference with viral replication processes.

Antifungal Activity

In addition to anticancer and antiviral properties, quinolines have shown antifungal activity by inhibiting mycelial growth in pathogenic fungi . This broad-spectrum activity underlines the potential of 6-isocyanoquinoline in treating fungal infections.

Case Studies and Research Findings

Several research studies have explored the biological activities of 6-isocyanoquinoline and related compounds:

- Anticancer Efficacy : A study evaluated various quinoline derivatives against human cervical cancer cells (HeLa) and rat glioblastoma cells (C6). Compounds showed varying degrees of antiproliferative activity, with some exhibiting greater efficacy than standard chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : Research has elucidated the mechanisms by which quinolines induce apoptosis in cancer cells. These include DNA damage response activation and mitochondrial dysfunction .

- Multicomponent Reactions : The Ugi reaction involving isocyanides has been explored for synthesizing bioactive compounds, demonstrating the versatility of 6-isocyanoquinoline in drug discovery .

Data Table: Biological Activities of 6-Isocyanoquinoline Derivatives

Q & A

Q. What methodologies validate the catalytic efficiency of 6-Isocyanoquinoline in multi-component reactions (MCRs)?

- Methodological Answer: Turnover frequency (TOF) and number (TON) calculations require precise control of catalyst loading and substrate ratios. High-throughput screening with automated LC-MS quantifies product distributions. Green chemistry metrics (e.g., E-factor) assess waste generation compared to traditional routes .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference studies using the same analytical techniques (e.g., NMR in CDCl₃ vs. DMSO-d₆) to isolate solvent-specific artifacts. Replicate experiments with standardized reagents to minimize batch variability .

- Feasibility Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize projects. For example, computational studies are feasible with open-source software (e.g., ORCA), while synthetic projects require access to anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.